molecular formula C16H20N4O B5484623 N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide

N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5484623
M. Wt: 284.36 g/mol
InChI Key: DDAJLFLLVLZIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide” is a compound that has been mentioned in the context of coordination polymers . Coordination polymers are extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide” can be analyzed using techniques like NMR and MS analysis . The structure of similar compounds has been established by these techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide” can be analyzed using techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For similar compounds, the IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

properties

IUPAC Name

N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(19-14-5-3-1-2-4-6-14)13-7-9-15(10-8-13)20-11-17-18-12-20/h7-12,14H,1-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAJLFLLVLZIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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